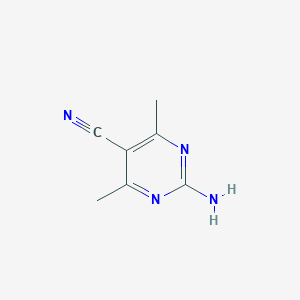

2-Amino-4,6-dimethylpyrimidine-5-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-4,6-dimethylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-4-6(3-8)5(2)11-7(9)10-4/h1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGZOXLMUQBFLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550021 | |

| Record name | 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16341-54-1 | |

| Record name | 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile, including its chemical identity and physicochemical properties. Due to the limited availability of detailed public information on this specific compound, this document also explores the broader class of 2-aminopyrimidine-5-carbonitrile derivatives. This guide delves into their synthesis, potential therapeutic applications, and the biological signaling pathways they modulate, offering valuable insights for researchers in drug development.

Core Compound: 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile

The foundational molecule of interest is 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile.

Chemical Identification and Properties

| Property | Value | Reference |

| CAS Number | 16341-54-1 | [1] |

| Molecular Formula | C7H8N4 | [1] |

| Molar Mass | 148.17 g/mol | [1] |

While specific experimental data for this compound is not extensively available, the following sections detail the well-documented properties and protocols of structurally similar 2-aminopyrimidine-5-carbonitrile analogs, which serve as a crucial reference for research and development.

Synthesis of 2-Amino-4,6-disubstituted-pyrimidine-5-carbonitriles

A prevalent and efficient method for synthesizing 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles is through a three-component reaction. This approach offers high yields and structural diversity.

General Experimental Protocol: Three-Component Synthesis

This method is inspired by the Biginelli reaction and involves the condensation of an α-cyanoketone, a carboxaldehyde, and a guanidine derivative.[2]

Materials:

-

α-cyanoketone (e.g., benzoylacetonitrile)

-

Carboxaldehyde (e.g., benzaldehyde)

-

Guanidine derivative (e.g., guanidine hydrochloride)

-

Solvent (e.g., isopropanol or ethanol)

-

Base catalyst (optional, depending on the specific reaction)

Procedure:

-

Dissolve the α-cyanoketone, carboxaldehyde, and guanidine derivative in the chosen solvent in a reaction vessel.

-

The reaction mixture is typically stirred at reflux.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated.

-

Purification is achieved through column chromatography or crystallization from a suitable solvent like isopropanol or ethanol.[2]

This one-pot synthesis proceeds through a sequence of condensation, nucleophilic addition, cyclization, and subsequent aromatization of the dihydropyrimidine intermediate.[2]

Applications in Drug Development

The 2-aminopyrimidine-5-carbonitrile scaffold is a versatile pharmacophore and has been explored for various therapeutic targets.

Adenosine Receptor Antagonists

Derivatives of 2-amino-4,6-diarylpyrimidine-5-carbonitrile have been identified as potent and selective A1 adenosine receptor (A1AR) antagonists.[2] A1AR antagonists are being investigated for the treatment of a range of conditions including hypertension, heart failure, and asthma.[2] The interaction with the receptor is believed to be stabilized by a double-hydrogen bond between the exocyclic amino group and asparagine (Asn6.55) in the receptor binding site.[2]

VEGFR-2 Inhibitors for Anticancer Therapy

Novel pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3] VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can potentially disrupt the blood supply to tumors, leading to anti-proliferative and apoptotic effects.[3]

Signaling Pathways

The therapeutic potential of 2-aminopyrimidine-5-carbonitrile derivatives is rooted in their ability to modulate specific signaling pathways.

A1 Adenosine Receptor Signaling

A1 adenosine receptors are G-protein coupled receptors that, upon activation by adenosine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Antagonists of A1AR block this effect, thereby preventing the downstream signaling cascade.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR-2 is a receptor tyrosine kinase. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis). Inhibitors of VEGFR-2 block this phosphorylation step.

References

- 1. chembk.com [chembk.com]

- 2. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile: Physicochemical Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,6-dimethylpyrimidine-5-carbonitrile, a substituted pyrimidine, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry. While comprehensive experimental data on this specific molecule is not extensively available in public literature, this guide synthesizes information on its core chemical identity, predicted physicochemical properties, and probable synthetic routes based on established methodologies for analogous structures. Furthermore, it explores the potential biological relevance of this compound by examining the known activities of the broader 2-aminopyrimidine-5-carbonitrile scaffold, particularly in the context of kinase inhibition and receptor antagonism. This document aims to serve as a foundational resource for researchers investigating this and related pyrimidine derivatives.

Core Physicochemical Properties

Detailed experimental physicochemical data for 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile is sparse in readily accessible literature. However, its fundamental properties can be identified, and others can be predicted using computational models.

Table 1: Core Identifiers and Predicted Physicochemical Properties of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile

| Property | Value | Source |

| CAS Number | 16341-54-1 | Chemical Abstracts Service |

| Molecular Formula | C₇H₈N₄ | N/A |

| Molecular Weight | 148.17 g/mol | N/A |

| Predicted logP | Value not available | N/A |

| Predicted pKa | Value not available | N/A |

| Predicted Solubility | Value not available | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

Synthesis and Experimental Protocols

The synthesis of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles is often achieved through a convergent three-component reaction.[1] This approach offers an efficient route to this class of compounds.

General Synthetic Approach: Three-Component Reaction

A common and efficient method for the synthesis of the 2-aminopyrimidine-5-carbonitrile scaffold is a one-pot, three-component reaction involving an α-cyanoketone, an aldehyde, and a guanidine derivative.[1] For the synthesis of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile, the likely precursors would be 2-cyanopropan-2-one, acetaldehyde, and guanidine.

Caption: General workflow for the three-component synthesis of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile.

Experimental Protocols for Physicochemical Property Determination

While specific experimental data for the target compound is not available, the following are standard, widely accepted protocols for determining key physicochemical properties of pyrimidine derivatives and other organic compounds.

2.2.1. Determination of Melting Point

The melting point of a solid crystalline compound is a key indicator of its purity.

-

Principle: The temperature at which a solid transitions to a liquid is measured. Pure compounds typically have a sharp melting point range of 0.5-1.0°C.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

2.2.2. Determination of Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the gold standard for its determination.

-

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The ratio of the concentration of the compound in the two phases at equilibrium is the partition coefficient.

-

Procedure:

-

A solution of the compound is prepared in either n-octanol or water.

-

The solution is mixed with the other immiscible solvent in a flask.

-

The flask is agitated (shaken) until equilibrium is reached.

-

The two phases are separated.

-

The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

2.2.3. Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is important for understanding a compound's ionization state at different pH values.

-

Principle: Potentiometric titration is a common method where the pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added. The pKa can be determined from the inflection point of the resulting titration curve.

-

Procedure:

-

A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong acid or base is added in small, precise increments.

-

The pH of the solution is recorded after each addition.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

2.2.4. Determination of Aqueous Solubility

Solubility is a critical property influencing a drug's absorption and bioavailability.

-

Principle: An excess amount of the solid compound is equilibrated with a solvent (e.g., water, buffer) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.

-

Procedure:

-

An excess of the solid compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The suspension is filtered or centrifuged to remove the undissolved solid.

-

The concentration of the compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Potential Biological Significance and Signaling Pathways

While direct biological studies on 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile are not prominent in the literature, the broader class of 2-aminopyrimidine-5-carbonitrile derivatives has been investigated for various biological activities.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Several studies have explored pyrimidine-5-carbonitrile derivatives as potential inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels). Dysregulation of VEGFR-2 signaling is a hallmark of many cancers.

Caption: Potential mechanism of action via VEGFR-2 signaling inhibition.

A1 Adenosine Receptor (A1AR) Antagonism

The 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile scaffold has been identified as a promising chemotype for the development of potent and selective A1 adenosine receptor antagonists.[1] A1ARs are G protein-coupled receptors involved in various physiological processes, including cardiovascular and neuronal functions.

References

Elucidation of the Molecular Structure of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile. This pyrimidine derivative is of interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents. This document outlines the synthetic protocols, spectroscopic analysis, and logical framework used to confirm its molecular architecture.

Synthesis and Purification

The synthesis of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile can be achieved through a multicomponent reaction, a common and efficient method for generating molecular complexity in a single step.

Experimental Protocol: One-Pot Synthesis

Materials:

-

An appropriate aldehyde or ketone (in this case, a precursor to the dimethylpyrimidine core)

-

Malononitrile

-

Urea or Thiourea

-

A suitable catalyst (e.g., bone char-nPrN-SO3H)[1]

-

Ethanol

Procedure:

-

A mixture of the aldehyde/ketone precursor (1 mmol), malononitrile (1.2 mmol), urea or thiourea (1.8 mmol), and the catalyst (0.4 mol%) is prepared in a round-bottom flask.[1]

-

The reaction is conducted under solvent-free conditions at 80°C with continuous stirring.[1]

-

The reaction progress is monitored by thin-layer chromatography (TLC).[1]

-

Upon completion, distilled water is added to the mixture, which is then cooled to room temperature.[1]

-

The resulting precipitate is collected by filtration and washed with hot ethanol.[1]

-

The crude product is purified by recrystallization from ethanol to yield the pure 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile.[1]

Spectroscopic Data and Structural Confirmation

The definitive structure of the synthesized compound is established through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The data presented below is a composite of expected values based on closely related structures, as a complete dataset for the title compound is not available in the public domain.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the presence of key functional groups.

Experimental Protocol: The FT-IR spectrum is typically recorded using a Bruker IFS 66V model FT-IR spectrometer or a similar instrument. The sample is prepared as a KBr pellet, and the spectrum is recorded in the 4000-400 cm⁻¹ region.[2]

Expected Vibrational Bands:

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference Compound(s) |

| 3487-3300 | N-H stretching (Amino group) | Strong | 2-Amino-4,6-diphenylnicotinonitriles[3] |

| 2212-2205 | C≡N stretching (Nitrile) | Strong | 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile[4] |

| 1654-1606 | N-H bending (Amino group) | Medium | 2-Amino-4,6-diphenylnicotinonitriles[3] |

| 1575-1542 | C=C & C=N stretching (Ring) | Medium | 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR spectra are recorded on a spectrometer, such as a Bruker AM-270, operating at a specific frequency for ¹H and ¹³C nuclei. The sample is dissolved in a suitable deuterated solvent, like DMSO-d₆, and tetramethylsilane (TMS) is used as an internal standard.

Expected Chemical Shifts:

¹H NMR:

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference Compound(s) |

| ~7.0-7.2 | Singlet | 2H | -NH₂ (Amino) | 2-Amino-4,6-diphenylnicotinonitriles[3] |

| ~6.5 | Singlet | 1H | Pyrimidine H-5 | 2-Amino-4,6-dimethylpyrimidine[5] |

| ~2.4 | Singlet | 6H | 2 x -CH₃ (Methyl) | 2-Amino-4,6-dimethylpyrimidine[5] |

¹³C NMR:

| Chemical Shift (δ ppm) | Assignment | Reference Compound(s) |

| ~167 | C4 & C6 (Methyl-bearing) | 2-Amino-4,6-dimethylpyrimidine[6] |

| ~163 | C2 (Amino-bearing) | 2-Amino-4,6-dimethylpyrimidine[6] |

| ~117 | C≡N (Nitrile) | 4-Amino-2,6-dimethyl-pyrimidine-5-carbonitrile[7] |

| ~88 | C5 (Nitrile-bearing) | 4-Amino-2,6-dimethyl-pyrimidine-5-carbonitrile[7] |

| ~24 | -CH₃ (Methyl) | 2-Amino-4,6-dimethylpyrimidine[6] |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.

Experimental Protocol: The mass spectrum is obtained using a mass spectrometer, often coupled with a chromatographic system like GC-MS or LC-MS. The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Expected Mass Spectral Data:

| m/z | Assignment |

| 148.17 | [M]⁺ (Molecular Ion) |

| Varies | Fragmentation pattern |

Note: The exact fragmentation pattern would need to be determined experimentally.

Visualizing the Elucidation Process

The logical flow of the structure elucidation process and the molecular structure itself can be represented using diagrams.

Figure 1: Workflow for the synthesis and structure elucidation of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile.

Figure 2: Chemical structure of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile.

Conclusion

The structural elucidation of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile is a systematic process that relies on a combination of modern synthetic methods and powerful analytical techniques. While a complete, published dataset for this specific molecule is not currently available, by drawing upon data from closely related pyrimidine derivatives, a confident structural assignment can be made. The protocols and expected data presented in this guide provide a solid framework for researchers working on the synthesis and characterization of this and similar compounds. Further investigation, particularly single-crystal X-ray diffraction, would provide the ultimate confirmation of the molecular structure.

References

- 1. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijera.com [ijera.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | Benchchem [benchchem.com]

- 5. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR [m.chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

Synthesis of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile from Guanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. While a direct, one-pot synthesis from solely guanidine and a single corresponding dicarbonyl nitrile is not extensively documented, established principles of pyrimidine synthesis allow for a highly plausible and efficient synthetic strategy. This guide outlines the most likely synthetic route, drawing upon analogous, well-documented multi-component reactions.

Introduction

Pyrimidine derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities. The 2-aminopyrimidine core is a prevalent feature in numerous approved drugs. The title compound, 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile, incorporates key structural motifs that make it an attractive building block for the synthesis of novel therapeutic agents. This document details a proposed synthetic pathway, reaction mechanism, and experimental considerations based on established chemical literature.

Proposed Synthetic Pathway

The most logical and efficient approach to the synthesis of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile from guanidine is a one-pot, three-component condensation reaction. This method is inspired by the well-established Biginelli and Pinner-type reactions for pyrimidine synthesis.[1][2] The proposed reactants are guanidine, acetylacetone, and malononitrile.

The overall reaction is as follows:

This reaction is typically catalyzed by a base and proceeds through a series of condensation and cyclization steps to yield the final pyrimidine product.

Reaction Mechanism

The reaction mechanism for this three-component synthesis is a cascade of several well-understood organic reactions. The following diagram illustrates the logical progression from starting materials to the final product.

Caption: Proposed reaction mechanism for the three-component synthesis.

The key steps in the mechanism are:

-

Knoevenagel Condensation: Acetylacetone and malononitrile undergo a base-catalyzed Knoevenagel condensation to form a reactive intermediate.

-

Michael Addition: Guanidine acts as a nucleophile and attacks the activated double bond of the Knoevenagel adduct in a Michael-type addition.

-

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization via nucleophilic attack of a guanidine nitrogen onto one of the carbonyl groups of the original acetylacetone moiety, followed by dehydration to form a dihydropyrimidine ring.

-

Aromatization: The dihydropyrimidine intermediate is then oxidized to the final aromatic pyrimidine product. This can occur spontaneously in the presence of air or with the addition of a mild oxidizing agent.

Experimental Protocol

The following is a generalized experimental protocol based on similar documented syntheses of substituted 2-aminopyrimidines.[3][4][5] Optimization of specific parameters may be required to achieve the highest yield and purity.

Materials:

-

Guanidine hydrochloride or Guanidine nitrate

-

Acetylacetone

-

Malononitrile

-

Sodium ethoxide or Sodium carbonate

-

Ethanol (or other suitable solvent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethanol as the solvent.

-

Add equimolar amounts of guanidine salt (e.g., guanidine hydrochloride), acetylacetone, and malononitrile to the solvent.

-

Add a catalytic to stoichiometric amount of a base, such as sodium ethoxide or sodium carbonate, to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to yield pure 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses reported in the literature. Actual results for the target compound may vary and would require experimental validation.

| Parameter | Typical Value/Range | Reference |

| Reactant Molar Ratio | ||

| Guanidine:Acetylacetone:Malononitrile | 1 : 1 : 1 to 1 : 1.2 : 1 | [4] |

| Base | ||

| Type | Sodium ethoxide, Sodium carbonate | [3][4] |

| Molar Equivalent | 0.75 - 1.5 eq. | [4] |

| Solvent | Ethanol, Water | [3][4] |

| Reaction Temperature | 80 - 100 °C (Reflux) | [3][4] |

| Reaction Time | 2 - 6 hours | [3][4] |

| Expected Yield | 70 - 90% | [4][5] |

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile from guanidine can be effectively achieved through a three-component reaction with acetylacetone and malononitrile. This method is cost-effective, atom-economical, and proceeds in a single synthetic step. The resulting product is a valuable building block for the development of novel compounds with potential therapeutic applications. The provided protocol and mechanistic insights offer a solid foundation for researchers to successfully synthesize this and related pyrimidine derivatives. Further optimization of reaction conditions may lead to improved yields and purity.

References

- 1. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 4. Synthesis of 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

2-Amino-4,6-dimethylpyrimidine-5-carbonitrile molecular weight

An In-depth Technical Guide on 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile

This technical guide provides a detailed overview of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The document covers its core physicochemical properties, a proposed synthetic pathway, and its potential applications in medicinal chemistry, drawing from research on structurally related compounds.

Core Compound Properties

2-Amino-4,6-dimethylpyrimidine-5-carbonitrile is a substituted pyrimidine characterized by the presence of amino, methyl, and nitrile functional groups. These features make it a subject of interest for creating diverse molecular libraries for biological screening.

Physicochemical Data

The fundamental properties of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile are summarized in the table below. This quantitative data is essential for its identification, handling, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₄ | ChemBK[1] |

| Molecular Weight | 148.17 g/mol | ChemBK[1] |

| IUPAC Name | 2-amino-4,6-dimethylpyrimidine-5-carbonitrile | - |

| CAS Number | 16341-54-1 | ChemBK[1] |

Synthesis and Experimental Protocols

Proposed Three-Component Synthesis

This method involves the one-pot condensation of an appropriate β-ketonitrile, an aldehyde, and guanidine. For the synthesis of the title compound, the reactants would logically be 2-cyanoacetylacetone (or a synthetic equivalent), formaldehyde, and guanidine.

Reaction Scheme:

The reaction proceeds through a sequence of condensation, nucleophilic addition, cyclization, and subsequent aromatization to yield the stable pyrimidine ring.[2]

Caption: Proposed three-component synthesis pathway.

General Experimental Protocol

The following is a generalized experimental protocol based on methodologies for analogous compounds[2]:

-

Reaction Setup: To a suitable solvent (e.g., ethanol, isopropanol) in a round-bottom flask, equimolar amounts of the β-ketonitrile, aldehyde, and guanidine salt (e.g., guanidine hydrochloride) are added.

-

Catalysis: A base (e.g., sodium carbonate, triethylamine) is added to facilitate the reaction.

-

Reaction Conditions: The mixture is heated under reflux for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then treated with water or an appropriate solvent system to precipitate the crude product.

-

Purification: The crude solid is collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile.[2]

Potential Applications in Drug Development

The pyrimidine-5-carbonitrile scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives have shown a wide range of biological activities, suggesting potential therapeutic applications for 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile.

Role as Kinase Inhibitors

Many pyrimidine derivatives are developed as kinase inhibitors for anti-cancer therapy. For instance, various pyrimidine-5-carbonitrile compounds have been synthesized and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[3] The structural motifs within 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile align with the general features required for interaction with the ATP-binding pocket of kinases.

Adenosine Receptor Antagonism

The broader class of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles has been extensively studied as potent and selective antagonists for the A₁ adenosine receptor.[2] These receptors are involved in various physiological processes, and their modulation is a target for treating cardiovascular and neurological disorders.

Anti-proliferative and Apoptotic Activity

Novel series of pyrimidine-5-carbonitrile derivatives have demonstrated significant cytotoxic activities against human cancer cell lines, such as colon (HCT-116) and breast (MCF-7) cancer cells.[3] Some of these compounds have been shown to induce apoptosis and arrest the cell cycle, highlighting their potential as anti-proliferative agents.

The logical workflow for investigating the biological potential of this compound is outlined below.

Caption: Workflow for evaluating biological activity.

Conclusion

2-Amino-4,6-dimethylpyrimidine-5-carbonitrile, with a molecular weight of 148.17 g/mol , represents a valuable scaffold for chemical and pharmaceutical research. While specific experimental data for this exact molecule is limited in the public domain, established synthetic routes for analogous compounds provide a clear and efficient path to its preparation. Its structural similarity to known biologically active molecules, particularly kinase inhibitors and receptor antagonists, makes it a compelling candidate for inclusion in screening libraries for the discovery of new therapeutic agents. Further research is warranted to synthesize, characterize, and fully explore the biological potential of this compound.

References

- 1. chembk.com [chembk.com]

- 2. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile: A Core Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethylpyrimidine-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid pyrimidine core, decorated with functional groups that can participate in hydrogen bonding (amino group) and polar interactions (carbonitrile group), makes it an attractive scaffold for the design of various therapeutic agents. This technical guide provides a comprehensive overview of the theoretical studies on this molecule and its close analogs, focusing on its structural, vibrational, and electronic properties. The methodologies described herein are pivotal for understanding its chemical behavior and for its rational application in drug design and development. While direct, extensive theoretical studies on the title compound are limited, this guide synthesizes available data from closely related structures and computational studies on similar pyrimidine-5-carbonitrile derivatives to provide a robust theoretical profile.

Computational Methodologies: The Theoretical Chemist's Toolkit

The theoretical investigation of molecules like 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile heavily relies on quantum chemical calculations. Density Functional Theory (DFT) is a widely employed method due to its favorable balance of computational cost and accuracy.

Geometry Optimization and Electronic Structure

A typical computational protocol for analyzing pyrimidine derivatives involves:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT.

-

Basis Set: Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly used to provide a good description of the electronic structure.

This level of theory is generally sufficient for obtaining accurate predictions of molecular geometries, vibrational frequencies, and electronic properties such as molecular orbital energies.

Molecular Docking

To explore the potential of pyrimidine derivatives as enzyme inhibitors, molecular docking simulations are performed. This computational technique predicts the preferred orientation of a ligand when bound to a target protein.

Typical Experimental Protocol for Molecular Docking:

-

Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, hydrogen atoms are added, and the protein is energy minimized.

-

Ligand Preparation: The 3D structure of the ligand (e.g., 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile) is generated and its geometry is optimized using a suitable force field or quantum chemical method.

-

Docking Simulation: Software like AutoDock, Glide, or MOE is used to perform the docking. A grid box is defined around the active site of the protein, and the ligand is allowed to flexibly dock into this site.

-

Analysis: The resulting docking poses are scored based on their binding affinity. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the binding mode.

Caption: A typical workflow for molecular docking studies.

Molecular Structure and Geometry

Table 1: Selected Experimental Bond Lengths and Angles for 2-amino-4,6-dimethylpyrimidine

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.345 | C6-N1-C2 | 116.5 |

| C2-N3 | 1.351 | N1-C2-N3 | 125.8 |

| N3-C4 | 1.334 | C2-N3-C4 | 116.7 |

| C4-C5 | 1.395 | N3-C4-C5 | 122.3 |

| C5-C6 | 1.389 | C4-C5-C6 | 116.8 |

| C6-N1 | 1.338 | C5-C6-N1 | 121.8 |

| C2-N(amino) | 1.358 | N1-C2-N(amino) | 117.1 |

| C4-C(methyl) | 1.498 | N3-C2-N(amino) | 117.1 |

| C6-C(methyl) | 1.495 | C5-C4-C(methyl) | 121.5 |

Data derived from co-crystal structures of 2-amino-4,6-dimethylpyrimidine.

The introduction of a 5-carbonitrile (-C≡N) group is expected to have a noticeable effect on the geometry of the pyrimidine ring. The strong electron-withdrawing nature of the nitrile group will likely lead to a slight shortening of the adjacent C4-C5 and C5-C6 bonds and a small perturbation of the ring angles.

Vibrational Analysis

Vibrational spectroscopy (FT-IR and FT-Raman) provides a fingerprint of a molecule's structure. Theoretical calculations of vibrational frequencies are crucial for the accurate assignment of experimental spectra.

Vibrational Modes of 2-amino-4,6-dimethylpyrimidine

A normal coordinate analysis has been performed on 2-amino-4,6-dimethylpyrimidine, providing detailed assignments for its fundamental vibrational modes.

Table 2: Key Vibrational Frequencies and Assignments for 2-amino-4,6-dimethylpyrimidine

| Wavenumber (cm⁻¹) | Assignment |

| ~3480 | Asymmetric NH₂ stretch |

| ~3320 | Symmetric NH₂ stretch |

| ~3050 | C-H stretch (ring) |

| ~2970 | Asymmetric CH₃ stretch |

| ~2920 | Symmetric CH₃ stretch |

| ~1640 | NH₂ scissoring |

| ~1590, 1550 | Pyrimidine ring stretching |

| ~1450 | CH₃ asymmetric deformation |

| ~1380 | CH₃ symmetric deformation |

| ~980 | Ring breathing mode |

Predicted Vibrational Signature of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile

Based on the data for the parent compound and general trends for nitriles, the vibrational spectrum of the title compound is expected to be largely similar, with the addition of a prominent feature:

-

C≡N Stretch: A strong, sharp absorption band in the FT-IR spectrum between 2220-2260 cm⁻¹ is the characteristic signature of the carbonitrile group.

Electronic Properties: A Frontier Molecular Orbital Perspective

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding its reactivity and spectroscopic behavior.

-

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. In 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile, the HOMO is expected to have significant contributions from the amino group and the π-system of the pyrimidine ring.

-

LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. The presence of the electron-withdrawing carbonitrile group will significantly lower the energy of the LUMO and localize it primarily on the pyrimidine ring and the nitrile moiety.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. The introduction of the nitrile group is expected to decrease the HOMO-LUMO gap compared to 2-amino-4,6-dimethylpyrimidine, indicating increased reactivity.

Mulliken Charge Distribution

The Mulliken charge distribution provides insight into the partial atomic charges within the molecule. For 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile, it is anticipated that:

-

The nitrogen atoms of the pyrimidine ring and the amino group will carry significant negative charges.

-

The nitrogen atom of the carbonitrile group will also be a region of high electron density.

-

The carbon atoms attached to the electronegative nitrogen atoms will have partial positive charges.

This charge distribution highlights the regions of the molecule that are susceptible to electrophilic and nucleophilic attack and is crucial for understanding intermolecular interactions, such as those in a protein's active site.

Synthesis Pathway

The synthesis of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles is often achieved through a one-pot, three-component reaction, which is an efficient method for generating molecular diversity.

Spectroscopic and Synthetic Profile of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a general synthetic approach for 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile and its close structural analogs. The information compiled is intended to support research and development activities in medicinal chemistry and materials science where pyrimidine scaffolds are of significant interest.

Spectroscopic Data Analysis

The following tables summarize the key spectroscopic data for 2-Amino-4,6-dimethylpyrimidine and related aminopyrimidine-5-carbonitrile derivatives, offering a predictive baseline for the target compound.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies for aminopyrimidine derivatives are presented below.

| Wavenumber (cm⁻¹) | Assignment | Reference Compound |

| ~3487-3300 | N-H stretching (amino group) | 2-Amino-4,6-diphenylnicotinonitrile |

| ~3200-3170 | Aromatic C-H stretching | 2-Amino-4,6-diphenylnicotinonitrile |

| ~2220-2205 | C≡N stretching (nitrile group) | 2-Amino-4,6-diphenylnicotinonitrile |

| ~1650-1540 | C=N and C=C stretching (pyrimidine ring) | 2-Amino-4,6-diphenylnicotinonitrile, 2-Amino-4,6-dimethylpyrimidine |

| ~1495-1450 | CH₃ bending | 2-Amino-4,6-dimethylpyrimidine |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference Compound |

| ~6.50 | s | Pyrimidine H-5 | 2-Amino-4,6-dimethylpyrimidine |

| ~5.0-7.0 | br s | -NH₂ (protons) | 2-Amino-4,6-dimethylpyrimidine, 2,4-diaminopyrimidine-5-carbonitrile |

| ~2.30 | s | -CH₃ (methyl protons) | 2-Amino-4,6-dimethylpyrimidine |

¹³C NMR Spectroscopy

| Chemical Shift (δ ppm) | Assignment | Reference Compound |

| ~167 | C4/C6 (pyrimidine ring) | 2-Amino-4,6-dimethylpyrimidine |

| ~163 | C2 (pyrimidine ring) | 2-Amino-4,6-dimethylpyrimidine |

| ~117 | C≡N (nitrile carbon) | 2,4-diaminopyrimidine-5-carbonitrile |

| ~108 | C5 (pyrimidine ring) | 2-Amino-4,6-dimethylpyrimidine |

| ~83 | C5 (with nitrile substituent) | 2,4-diaminopyrimidine-5-carbonitrile |

| ~24 | -CH₃ (methyl carbon) | 2-Amino-4,6-dimethylpyrimidine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For a related compound, 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile, the molecular ion peak [M]⁺ is observed at m/z 191.23.[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of aminopyrimidine carbonitriles based on established methodologies.

Synthesis of 2-Amino-4,6-disubstituted-pyrimidine-5-carbonitriles

A common and efficient method for the synthesis of this class of compounds is a one-pot, three-component reaction.[2]

-

Reaction Setup: In a round-bottom flask, combine an α-cyanoketone (e.g., malononitrile), a β-dicarbonyl compound (e.g., acetylacetone for the dimethyl derivative), and a guanidine salt (e.g., guanidine hydrochloride).

-

Solvent and Catalyst: The reaction is typically carried out in a suitable solvent such as ethanol or dimethylformamide, often in the presence of a base (e.g., sodium hydroxide or triethylamine) which acts as a catalyst.

-

Reaction Conditions: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) to yield the pure 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile.[2]

Spectroscopic Analysis

FT-IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Data Acquisition: The FT-IR spectrum is recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹.[3]

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.[4]

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

Data Acquisition: The mass spectrum is recorded, showing the molecular ion peak and characteristic fragmentation patterns.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile.

Caption: General workflow for synthesis and spectroscopic characterization.

References

Commercial Suppliers and Technical Guide for 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and biological relevance of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Commercial Availability

A variety of chemical suppliers offer 2-Amino-4,6-dimethylpyrimidine and its derivatives. The following table summarizes the available quantitative data from a selection of commercial vendors. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 2-Amino-4,6-dimethylpyrimidine | 767-15-7 | 95% | 25 g | Contact for pricing |

| TCI America | 2-Amino-4,6-dimethylpyrimidine | 767-15-7 | >98.0% | 25 g | Contact for pricing[1] |

| Chem-Impex | 2-Amino-4,6-dimethylpyrimidine | 767-15-7 | ≥ 98% (HPLC) | - | Contact for pricing |

| Great India Trading Company | 2-Amino-4,6-Dimethylpyrimidine | 767-15-7 | - | per kg | ₹ 852/kg[2] |

| WUHAN FORTUNA CHEMICAL CO., LTD. | 2-Amino-4,6-dimethylpyrimidine | 767-15-7 | 98% min | - | Contact for pricing |

| Shaanxi Dideu New Materials Co. Ltd. | 2-Amino-4,6-dimethylpyrimidine | 767-15-7 | 99% | - | Contact for pricing |

| Dideu Industries Group Limited | 2-Amino-4,6-dimethylpyrimidine | 767-15-7 | 99.00% | per g | $1.10/g |

| Amerigo Scientific | 2-Amino-4,6-dimethylpyrimidine (95%) | 767-15-7 | 95% | - | Contact for pricing |

| Dana Bioscience | 2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile | - | - | 1 g | Contact for pricing[3] |

| Benchchem | 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | - | - | Contact for pricing[4] |

Synthesis and Experimental Protocols

The synthesis of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles can be efficiently achieved through a three-component reaction. This approach offers a convergent and reliable method for generating a library of these compounds.

General Three-Component Synthesis of 2-Amino-4,6-disubstituted-pyrimidine-5-carbonitriles

This protocol is adapted from established methods for the synthesis of similar pyrimidine derivatives.

Materials:

-

α-cyanoketone (e.g., acetylacetone for the dimethyl derivative)

-

Aldehyde (e.g., formaldehyde)

-

Guanidine salt (e.g., guanidine hydrochloride)

-

Base (e.g., sodium ethoxide)

-

Solvent (e.g., ethanol)

Procedure:

-

To a solution of the α-cyanoketone (1 equivalent) in the chosen solvent, add the aldehyde (1 equivalent) and the guanidine salt (1.2 equivalents).

-

Add the base (1.5 equivalents) portion-wise to the reaction mixture while stirring at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile.

Characterization:

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

-

Mass Spectrometry: To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Biological Activity and Signaling Pathways

Derivatives of 2-aminopyrimidine-5-carbonitrile have shown significant biological activity, particularly as inhibitors of protein kinases involved in cell signaling pathways. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels.[5] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy to suppress tumor growth and metastasis.[5]

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of intracellular signaling events. This process, known as receptor dimerization and autophosphorylation, activates multiple downstream pathways that regulate endothelial cell proliferation, migration, and survival.[6][7]

The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, highlighting key components that are often targeted in drug development.

References

- 1. 2-Amino-4,6-dimethylpyrimidine 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. indiamart.com [indiamart.com]

- 3. danabiosci.com [danabiosci.com]

- 4. 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | Benchchem [benchchem.com]

- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethylpyrimidine-5-carbonitrile is a highly functionalized pyrimidine derivative that serves as a versatile and valuable building block in organic synthesis. Its unique arrangement of amino, cyano, and methyl groups on the pyrimidine core makes it an excellent precursor for the construction of a wide array of fused heterocyclic systems. These resulting compounds, particularly pyrazolopyrimidines and thienopyrimidines, have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities. This document provides an overview of the applications of 2-amino-4,6-dimethylpyrimidine-5-carbonitrile in the synthesis of biologically active molecules, along with detailed experimental protocols and data on their therapeutic potential. The derivatives synthesized from this building block have shown promise as anticancer, antimicrobial, and kinase-inhibiting agents, making it a key scaffold in modern drug discovery.

Data Presentation

The following tables summarize the biological activities of various derivatives synthesized from 2-amino-4,6-dimethylpyrimidine-5-carbonitrile and its analogues.

Table 1: Anticancer Activity of Pyrazolopyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5h | HCT-116 | 1.51 | [1] |

| 6c | MCF-7 | 7.68 | [1] |

| 5 | HT1080 | 96.25 | [2] |

| 5 | Hela | 74.8 | [2] |

| 5 | Caco-2 | 76.92 | [2] |

| 5 | A549 | 148 | [2] |

| 7 | Caco-2, A549, HT1080, Hela | Active (µM range) | [2] |

| 12c | UO-31 (Renal) | 0.87 | [3] |

| 12f | HL-60 (TB) (Leukemia) | 1.41 | [3] |

| 12c | MOLT-4 (Leukemia) | 1.58 | [3] |

| 12j | SK-MEL-5 (Melanoma) | Active | [3] |

| 9a | HepG-2 | 1.27 | [4] |

| 9a | MCF-7 | 10.80 | [4] |

| 6s | RFX 393 (Renal) | 11.70 | [5] |

| 6t | RFX 393 (Renal) | 19.92 | [5] |

| 15 | NCI 60 panel | 0.018 - 9.98 | [6] |

| 16 | NCI 60 panel | 0.018 - 9.98 | [6] |

| 15 | DOX/MDA-MB-468 | 0.267 | [6] |

| 16 | DOX/MDA-MB-468 | 0.844 | [6] |

Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives

| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |

| Pyrazolopyrimidine (5c) | PIM-1 | 1.26 | [1] |

| Pyrazolopyrimidine (5g) | PIM-1 | 0.95 | [1] |

| Pyrazolopyrimidine (5h) | PIM-1 | 0.60 | [1] |

| Pyrazolopyrimidine (6a) | PIM-1 | 1.82 | [1] |

| Pyrazolopyrimidine (6c) | PIM-1 | 0.67 | [1] |

| Pyrimidine derivative (13) | Aurora A | < 0.2 | [7][8][9] |

| Pyrimidine derivative (11j) | Aurora A | 0.0071 | [10] |

| Pyrazolopyrimidine (6s) | CDK2 | 0.09 - 1.58 | [5] |

| Pyrazolopyrimidine (6t) | TRKA | 0.23 - 1.59 | [5] |

| Pyrazolo[3,4-d]pyrimidine (4) | EGFR | 0.054 | [6] |

| Pyrazolo[3,4-d]pyrimidine (15) | EGFR | 0.135 | [6] |

| Pyrazolo[3,4-d]pyrimidine (16) | EGFR | 0.034 | [6] |

| Pyridothienopyrimidine (9a) | EGFRWT | 0.021 | [4] |

| Pyridothienopyrimidine (9a) | EGFRL858R | 0.053 | [4] |

| Pyridothienopyrimidine (9a) | EGFRT790M | 0.081 | [4] |

Table 3: Antimicrobial and Antifungal Activity of Thienopyrimidine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 6a, 8b, 9a, 9b | Various Bacteria | 4 - 16 | [4] |

| 4a, 6c | E. coli, S. typhimurium | 8 - 16 | [4] |

| 4j | A. solani | 17.11 | [11][12] |

| 4h | Cytospora sp. | 27.32 | [11][12] |

| 4h | F. solani | 21.04 | [11][12] |

| 8-13 | Various Bacteria | High Activity | [13] |

| 12b-18 | Various Fungi | High Activity | [13] |

Experimental Protocols

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

This protocol describes the synthesis of pyrazolo[1,5-a]pyrimidines, which are potent kinase inhibitors and anticancer agents.[1]

Reaction Scheme:

2-Amino-4,6-dimethylpyrimidine-5-carbonitrile reacts with a substituted hydrazine to form a pyrazolopyrimidine core.

Materials:

-

2-Amino-4,6-dimethylpyrimidine-5-carbonitrile

-

Hydrazine hydrate or substituted hydrazines

-

Ethanol

-

Glacial acetic acid

-

Reflux apparatus

-

Stirring plate with heating

-

Filtration apparatus

Procedure:

-

A mixture of 2-amino-4,6-dimethylpyrimidine-5-carbonitrile (1 mmol) and the appropriate hydrazine derivative (1.2 mmol) in absolute ethanol (20 mL) is refluxed for 6-8 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure pyrazolo[1,5-a]pyrimidine derivative.

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

This protocol outlines the synthesis of thieno[2,3-d]pyrimidines, which have shown significant antimicrobial and anticancer activities.[14][15]

Reaction Scheme:

A multi-step synthesis starting from a related aminothiophene carbonitrile, which can be conceptually adapted from 2-amino-4,6-dimethylpyrimidine-5-carbonitrile precursors. This example shows a common route to a thienopyrimidine core.

Materials:

-

2-Aminothiophene-3-carbonitrile derivative

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Aromatic amine

-

Acetic acid

-

Microwave reactor

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

A mixture of the 2-aminothiophene-3-carbonitrile derivative (10 mmol) and DMF-DMA (25 mmol) is subjected to microwave irradiation at 70°C for 20 minutes to form the intermediate N'-(3-cyano-thiophen-2-yl)-N,N-dimethylmethanimidamide.[14][15]

-

The intermediate (4.25 mmol) is then reacted with the desired aromatic amine (5.1 mmol) in acetic acid (10 mL) under microwave irradiation at 120°C for 1 hour.[14][15]

-

After cooling, the reaction mixture is poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated pyrimidine derivative (which can be synthesized from 2-amino-4,6-dimethylpyrimidine-5-carbonitrile) with an arylboronic acid.[16]

Reaction Scheme:

A 5-bromo-2-amino-4,6-dimethylpyrimidine derivative undergoes a Suzuki coupling with an arylboronic acid to form a 5-arylpyrimidine.

Materials:

-

5-Bromo-2-amino-4,6-dimethylpyrimidine derivative (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Argon or Nitrogen)

-

Magnetic stirrer with heating

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the 5-bromo-2-amino-4,6-dimethylpyrimidine derivative, arylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent system.

-

The reaction mixture is heated to 80-100°C with vigorous stirring for 12-24 hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Visualizations

Signaling Pathways

Experimental Workflow

References

- 1. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]

- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 12. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. scielo.br [scielo.br]

- 15. scielo.br [scielo.br]

- 16. benchchem.com [benchchem.com]

The Versatility of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The compound 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile serves as a privileged scaffold in medicinal chemistry, providing a versatile building block for the synthesis of a diverse array of biologically active molecules. Its inherent structural features allow for facile derivatization, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. This document provides an overview of its applications, quantitative data on derivative activities, and detailed experimental protocols for the synthesis and evaluation of these compounds.

Application Notes

The 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile core has been successfully employed in the development of potent and selective ligands for various biological targets. Key therapeutic areas where this scaffold has shown significant promise include oncology, inflammation, and cardiovascular disease.

Oncology: Kinase Inhibitors

The pyrimidine nucleus is a cornerstone in the design of kinase inhibitors, and derivatives of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile are no exception. These compounds have been investigated as inhibitors of several key kinases implicated in cancer progression.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, a process vital for tumor growth and metastasis. Novel pyrimidine-5-carbonitrile derivatives have been synthesized and identified as potent VEGFR-2 inhibitors.[1][2] For instance, compounds bearing benzylidene and hydrazone moieties have demonstrated significant anti-proliferative activity against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, with IC50 values in the low micromolar range.[1]

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another well-established target in cancer therapy. 2,4-diaminopyrimidine-5-carbonitrile derivatives have been synthesized and shown to exhibit inhibitory activity against EGFR.[3] These compounds have demonstrated potent to moderate anticancer activity against a panel of human cancer cell lines.[3]

-

FGFR4 Inhibition: Fibroblast Growth Factor Receptor 4 (FGFR4) is implicated in hepatocellular carcinoma (HCC). Aminodimethylpyrimidinol derivatives, derived from the 2-aminopyrimidine scaffold, have been designed as selective FGFR4 inhibitors, showing promise for the treatment of HCC.[4]

Adenosine Receptor Antagonism

Derivatives of 2-amino-4,6-diarylpyrimidine-5-carbonitriles have been extensively explored as potent and selective A1 adenosine receptor (A1AR) antagonists.[5] A large library of these compounds has been synthesized and pharmacologically profiled, leading to the identification of ligands with high affinity and selectivity for the A1AR.[5] These antagonists have potential applications in treating conditions such as hypertension, heart failure, and asthma.[5]

CXCR2 Receptor Antagonism

The C-X-C chemokine receptor 2 (CXCR2) is involved in inflammatory responses. A hit-to-lead optimization program on a pyrimidine screening hit led to the discovery of potent and orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists.[6] These compounds have potential therapeutic applications in inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD).[6]

Quantitative Data

The following tables summarize the biological activities of various derivatives of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile.

Table 1: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |

| 9d | HCT-116 | <1.14 | VEGFR-2 | [1] |

| MCF-7 | <1.54 | VEGFR-2 | [1] | |

| 11e | HCT-116 | 1.14 | VEGFR-2 | [1] |

| MCF-7 | 1.54 | VEGFR-2 | [1] | |

| 12b | HCT-116 | <1.14 | VEGFR-2 | [1] |

| MCF-7 | <1.54 | VEGFR-2 | [1] | |

| 12d | HCT-116 | <1.14 | VEGFR-2 | [1] |

| MCF-7 | <1.54 | VEGFR-2 | [1] | |

| Compound 6 | Various | Potent | EGFR | [3] |

| Compound 11 | Various | Potent | EGFR | [3] |

| Compound 6O | Hep3B | - | FGFR4 | [4] |

Table 2: Kinase Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives

| Compound ID | Kinase | IC50 (µM) | Reference |

| 11c | VEGFR-2 | 1.38 ± 0.03 | [1] |

| 11e | VEGFR-2 | 0.61 ± 0.01 | [1] |

| 12b | VEGFR-2 | 0.53 ± 0.07 | [1] |

| 12c | VEGFR-2 | 0.74 ± 0.15 | [1] |

| Sorafenib (Ref.) | VEGFR-2 | 0.19 ± 0.15 | [1] |

Experimental Protocols

General Synthesis of 2-Amino-4,6-disubstituted-pyrimidine-5-carbonitriles via a Three-Component Reaction

This protocol describes a general and efficient one-pot synthesis of the 2-aminopyrimidine-5-carbonitrile scaffold.[5]

Materials:

-

α-cyanoketone (1.0 eq)

-

Aldehyde (1.0 eq)

-

Guanidine derivative (e.g., guanidine hydrochloride) (1.2 eq)

-

Base (e.g., potassium carbonate, sodium ethoxide)

-

Solvent (e.g., ethanol, isopropanol)

Procedure:

-

To a solution of the α-cyanoketone and aldehyde in the chosen solvent, add the guanidine derivative and the base.

-

Stir the reaction mixture at room temperature or heat under reflux for a specified time (typically monitored by TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the desired 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile derivative.

Workflow for Three-Component Synthesis

Caption: General workflow for the one-pot, three-component synthesis of 2-aminopyrimidine-5-carbonitrile derivatives.

In Vitro VEGFR-2 Kinase Assay Protocol

This protocol is a general guideline for assessing the inhibitory activity of synthesized compounds against VEGFR-2 kinase. Specific details may vary based on the commercial assay kit used.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP (Adenosine triphosphate)

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compounds (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

-

96-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

In a 96-well plate, add the kinase buffer, the diluted test compounds, and the VEGFR-2 enzyme. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

This protocol outlines a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Signaling Pathway

VEGFR-2 Signaling Pathway and Point of Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrimidine-5-carbonitrile derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. arts.units.it [arts.units.it]

- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Notes: 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile in the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its structural similarity to the purine core of ATP. This allows for the design of potent and selective competitive inhibitors of these crucial cellular enzymes.[1][2][3] 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile is a versatile starting material for the synthesis of a variety of substituted pyrimidine derivatives. Its functional groups—the C2 amino group, the C4 and C6 methyl groups, and the C5 carbonitrile—offer multiple handles for chemical modification to generate libraries of potential kinase inhibitors.

This document provides detailed application notes and protocols for the utilization of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors, a family of serine/threonine kinases critical for cell cycle regulation.[4][5] Dysregulation of CDK activity is a hallmark of cancer, making them prime targets for therapeutic intervention.[5][6]

Target: Cyclin-Dependent Kinase 2 (CDK2)

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition and the initiation of DNA replication.[7][8][9] By inhibiting CDK2, it is possible to induce cell cycle arrest and apoptosis in cancer cells, making it an attractive target for anticancer drug development.[6][10]

CDK2 Signaling Pathway

The activity of CDK2 is tightly regulated throughout the cell cycle. In the G1 phase, the Cyclin D-CDK4/6 complex initiates the phosphorylation of the Retinoblastoma protein (Rb).[3][5] This leads to the release of the E2F transcription factor, which promotes the expression of genes required for S phase, including Cyclin E.[3][7] The subsequent formation of the Cyclin E-CDK2 complex further phosphorylates Rb, leading to full E2F activation and commitment to DNA replication.[4][8] Inhibition of CDK2 disrupts this cascade, preventing cells from entering the S phase.

Caption: The CDK2 signaling pathway in the G1/S cell cycle transition.

Synthetic Strategy and Experimental Protocols

A common strategy for developing potent CDK inhibitors involves the synthesis of 2,4-diaminopyrimidine derivatives.[1][11] The following outlines a plausible synthetic approach to convert 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile into a 2,4-diaminopyrimidine scaffold, a core structure in many CDK inhibitors. This proposed synthesis involves a two-step process: chlorination of a methyl group followed by nucleophilic aromatic substitution.

Proposed Synthetic Workflow

Caption: Proposed workflow for synthesizing a 2,4-diaminopyrimidine derivative.

Protocol 1: Synthesis of 2,4-diamino-6-methylpyrimidine-5-carbonitrile Derivatives (Hypothetical)

Step 1: Chlorination of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile

-

Materials: 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile, N-Chlorosuccinimide (NCS), Benzoyl peroxide (BPO), Carbon tetrachloride (CCl4), Sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.

-

Procedure:

-

To a solution of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile (1.0 eq) in CCl4, add NCS (1.1 eq) and a catalytic amount of BPO.

-

Heat the reaction mixture to reflux (approx. 77°C) for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-